2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole
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Overview
Description
2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole is an organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a 3-chlorophenyl group and a methyl group attached to the benzoxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 3-chloroaniline with salicylic acid derivatives under acidic conditions, followed by cyclization to form the benzoxazole ring. The reaction conditions often involve the use of strong acids like sulfuric acid or polyphosphoric acid as catalysts.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzoxazole: Lacks the chlorophenyl and methyl groups, leading to different chemical and biological properties.
2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole: Similar structure but with the chlorine atom in a different position, which can affect its reactivity and applications.
2-(3-Chlorophenyl)-1,3-benzoxazole:
Uniqueness
2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d]oxazole core with a chlorophenyl and a methyl substituent, which may influence its biological activity. The molecular formula is C15H12ClN2O, with a molecular weight of approximately 272.72 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cell lines.
- Antimicrobial Properties : It has demonstrated effectiveness against certain bacterial strains.
- Neuroprotective Effects : Potential benefits in neurodegenerative conditions have been noted.
Anticancer Activity
Recent investigations into the anticancer properties of this compound revealed promising results. In vitro studies demonstrated significant cytotoxicity against several cancer cell lines, including:
These findings suggest that the compound may act through mechanisms such as cell cycle arrest and induction of apoptosis.
The mechanism by which this compound exerts its anticancer effects involves:
- Apoptosis Induction : Flow cytometry analyses indicated an increase in apoptotic cells following treatment, with significant changes in cell cycle distribution.
- Inhibition of Proliferation : The compound appears to inhibit key signaling pathways involved in cell proliferation.
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against various bacterial strains. The minimal inhibitory concentration (MIC) values are presented below:
These results indicate that the compound possesses moderate antibacterial activity, which may be attributed to its ability to disrupt bacterial cell wall synthesis.
Neuroprotective Effects
Emerging research suggests that this compound may also offer neuroprotective benefits. In animal models of neurodegeneration, the compound showed potential in reducing oxidative stress and inflammation, which are critical factors in neurodegenerative diseases.
Case Studies
- Cancer Treatment : A study involving HepG2 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to untreated controls .
- Antimicrobial Assessment : In a comparative study, this compound was tested alongside standard antibiotics against resistant strains of bacteria, showing comparable efficacy and suggesting its potential as an alternative therapeutic agent .
Properties
IUPAC Name |
2-(3-chlorophenyl)-5-methyl-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-9-5-6-13-12(7-9)16-14(17-13)10-3-2-4-11(15)8-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAFYCBGSWUVQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372276 |
Source
|
Record name | 2-(3-chlorophenyl)-5-methyl-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883028-08-8 |
Source
|
Record name | 2-(3-chlorophenyl)-5-methyl-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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